molecular formula C42H83NO5 B11927608 nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11927608
M. Wt: 682.1 g/mol
InChI Key: PFAFKLJPDCDDDH-UHFFFAOYSA-N
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Description

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound with a molecular formula of C44H87NO5. This compound is characterized by its long hydrocarbon chains and functional groups, which make it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The starting materials often include heptadecan-9-ol, nonanoic acid, and 2-hydroxyethylamine. The reaction conditions usually require controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones to alcohols or amines to amides.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological membranes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((7-(decan-2-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)octanoate
  • Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate
  • BP Lipid 133

Uniqueness

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in drug delivery and material science, where precise molecular interactions are crucial.

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-23-30-39-47-41(45)33-26-19-21-28-35-43(37-38-44)36-29-22-20-27-34-42(46)48-40(31-24-17-14-11-8-5-2)32-25-18-15-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

PFAFKLJPDCDDDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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